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Estragole itself is not the direct carcinogen. Its risk arises from a specific metabolic pathway that leads to

DNA damage [1]. The process can be summarized as follows:
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The key event is the formation of DNA adducts, such as E3'-N2-dG and E3'-N6-dA. Research using human
liver cell models (HepG2, HepG2-CYP1A2, and primary human hepatocytes) has shown that a certain level

of these adducts must be reached to cause downstream genetic damage [2].
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e DNA Adduct Threshold for Effects: Studies indicate that triggering significant clastogenicity
(chromosome breakage) requires E3'-N2-dG adduct levels in the range of 240-2237 adducts per
1018 nucleotides. The threshold for observable cytotoxicity is even higher, at around 6881 adducts
per 1078 nucleotides [2].

¢ Role of Metabolic Enzymes: The activation of estragole is heavily dependent on the enzymes
CYP1A2 (for 1'-hydroxylation) and SULT1A1 (for sulfoconjugation) [2]. Genetic polymorphisms in
these enzymes in humans can lead to significant individual differences in cancer susceptibility [1].

¢ PPAR-a Signaling: Another studied mechanism is the activation of the PPAR-a (Peroxisome
Proliferator-Activated Receptor Alpha) signaling pathway, which is associated with peroxisome
proliferation and nongenotoxic hepatocarcinogenesis in rodents. Estragole has been shown to be
comparable in potency to the known PPAR-a agonist clofibrate in activating this pathway [1].

Experimental Protocols for Risk Assessment

Here are core methodologies for investigating the genotoxicity and metabolic pathways of estragole.

Assessing DNA Adduct Formation in Human Liver Cells

This protocol is key for quantifying molecular damage and is based on recent research [2].

1. Cell Model Selection: Use a combination of models to capture metabolic competence:

o HepG2-CYP1A2 cells: Engineered to overexpress the key cytochrome P450 enzyme for

estragole activation.

o Primary Human Hepatocytes (PHH): Provide a gold standard for human liver metabolism.
2. Cell Exposure: Treat cells with a concentration range of estragole (e.g., 0—2 mM) or its direct
metabolite, 1'-hydroxyestragole (1'OH-ES; e.g., 0-35 uM), for 24-72 hours.
3. DNA Isolation and Cleanup: Extract genomic DNA using a standard phenol-chloroform method or
a commercial kit. Ensure rigorous cleanup to remove any residual proteins or RNA that could interfere
with analysis.
4. Quantify DNA Adducts via UHPLC-MS/MS: This is the core analytical step.

o Enzymatic Hydrolysis: Digest the purified DNA (~50 ug) to deoxyribonucleosides using

enzymes like deoxyribonuclease |, nuclease P1, and alkaline phosphatase.

o Chromatography: Separate the hydrolysate using a UHPLC system with a C18 reverse-phase
column. A gradient elution with water and methanol is typical.

o Mass Spectrometry Detection: Use a tandem mass spectrometer (MS/MS) with Electrospray
lonization (ESI) in positive mode. Quantify the major adducts E3'-N2-dG and E3'-N6-dA by
monitoring their specific precursor-to-product ion transitions.
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e 5. Data Analysis: Express DNA adduct levels as the number of adducts per 108 normal nucleotides,
calculated against a standard curve of the authentic adduct standard.

Evaluating Genotoxic Endpoints

This workflow allows you to correlate DNA adduct levels with cellular damage.
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¢ Alkaline Comet Assay: Detects early DNA strand breaks. After treatment, cells are embedded in
agarose on a slide, lysed, and subjected to alkaline electrophoresis. DNA is stained, and "comet tails"
are scored; longer tails indicate more significant DNA damage [2].

e Cytokinesis-Block Micronucleus (CBMN) Assay: Measures chromosome breakage and loss. After

exposure, cells are cultured in the presence of cytochalasin-B to block cytokinesis. Binucleated cells
are then scored for the presence of micronuclei, which contain lagging chromosome fragments or
whole chromosomes [2].
e Benchmark Concentration (BMC) Modeling: Use software like PROAST to model the dose-
response data from your adduct and micronucleus studies. This determines the point of departure for
risk assessment, identifying the concentration at which a predetermined, low level of effect (e.g., a

10% increase in micronucleus frequency) is observed [2].

Critical Quantitative Data for Risk Assessment

The table below consolidates key experimental data from human liver cell models to inform your risk

assessments [2].

Cell Result
Model Test Compound Key Endpoint (BMC or Notes / Significance
ECso)
HepG2- Estragole (ES) DNA Adduct BMC = Requires metabolic
CYP1A2 Formation (E3'-N2- 63.3 pM activation via CYP1A2.
dG)
HepG2 1'-Hydroxyestragole DNA Adduct BMC = 2.7 Direct precursor to ultimate
(1'OH-ES) Formation (E3'-N2- UM carcinogen; ~20x more
dG) potent than ES.
HepG2 1'-Hydroxyestragole Micronucleus BMC = Requires DNA adduct level
(1'OH-ES) Formation ~32-46 pM  of 240-2237 /10"8 nts as a
(Clastogenicity) threshold.

| HepG2 | 1'-Hydroxyestragole (1'OH-ES) | Cytotoxicity (Cell Viability) | ECso = 43 pM (24h) ECso = 27

BM (72h) | Shows time-dependent increase in toxicity. | | Primary Human Hepatocytes (PHH) | 1'-
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Hydroxyestragole (1'OH-ES) | Cytotoxicity (Cell Viability) | ECso = 107 pM | Suggests higher tolerance

than HepG2 cells; important for human relevance. |

Risk Assessment Conclusions & FAQs

Q1: What is the current regulatory stance on estragole? The European Food Safety Authority (EFSA) is
currently re-evaluating the risks and has stated that a safe level of exposure to estragole cannot be
established based on available data. Consumption of fennel seed preparations containing estragole may
pose a health risk, particularly for vulnerable groups like infants and pregnant women. Products where

estragole is removed or is undetectable are not considered a risk [3].

Q2: Does the food matrix influence the risk? Yes, the food or herbal matrix can significantly influence the
risk. EFSA is actively investigating the effect of the matrix (e.g., fennel seed preparations) on the
sulfoconjugation of 1'-hydroxyestragole, DNA adduct formation, and the overall carcinogenicity of
estragole [4]. Natural complex matrices may contain compounds that inhibit or induce the metabolic

enzymes involved, thereby altering the net genotoxic effect.

Q3: Are there species differences in susceptibility? Yes, significant differences exist. Rodents are more
susceptible to estragole-induced hepatocarcinogenicity, partly due to mechanisms like PPAR-a activation,
which is less relevant in humans [1]. Furthermore, human liver cells (like PHH) show higher tolerance to the
cytotoxicity of 1'OH-ES compared to immortalized cell lines like HepG2, and chronic dietary exposure in
humans typically results in DNA adduct levels far below the thresholds required to trigger chromosomal

damage in models [2].

Need Custom Synthesis?
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To cite this document: Smolecule. [Metabolic Activation and Carcinogenic Mechanism]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b601013#estragole-

carcinogenicity-risk-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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